Benzene, 1-methoxy-4-(1-methoxyethenyl)-

Description

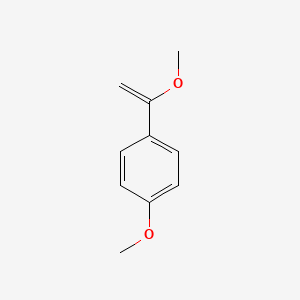

"Benzene, 1-methoxy-4-(1-methoxyethenyl)-" is a methoxy-substituted benzene derivative featuring a methoxy group at the para position (C1) and a 1-methoxyethenyl group at the ortho position (C4). The 1-methoxyethenyl substituent (-CH=C(OCH₃)) introduces a conjugated vinyl ether moiety, enhancing electron density on the aromatic ring.

Properties

CAS No. |

51440-56-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-methoxy-4-(1-methoxyethenyl)benzene |

InChI |

InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3 |

InChI Key |

AVQPWRZDVLERPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other methoxy-substituted benzene derivatives with varying substituents (Table 1):

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Benzene, 1-methoxy-4-(1-methoxyethenyl)- | C₁₀H₁₂O₂ | 180.20 | Not Available | -OCH₃, -CH=C(OCH₃) |

| trans-Anethole (1-methoxy-4-(1-propenyl)benzene) | C₁₀H₁₂O | 148.20 | 104-46-1 | -OCH₃, -CH=CHCH₃ (E-configuration) |

| Estragole (1-methoxy-4-(2-propenyl)benzene) | C₁₀H₁₂O | 148.20 | 140-67-0 | -OCH₃, -CH₂CH=CH₂ |

| 4-Vinylanisole (1-ethenyl-4-methoxybenzene) | C₉H₁₀O | 134.17 | 637-69-4 | -OCH₃, -CH=CH₂ |

| 1-Methoxy-4-(1-methylethyl)benzene | C₁₀H₁₄O | 150.22 | 637-69-4 | -OCH₃, -C(CH₃)₂ |

Key Observations :

- Electronic Effects : The dual methoxy groups in the target compound increase electron density on the aromatic ring compared to analogs like trans-anethole or estragole. This enhances susceptibility to electrophilic substitution reactions.

Chemical Reactivity

Oxidation Behavior

- Target Compound: The conjugated vinyl ether group (-CH=C(OCH₃)) may undergo epoxidation or dihydroxylation under oxidative conditions.

- 1-Methoxy-4-(1-methylethyl)benzene: Oxidized to hydroperoxide (73% yield) and ethanone derivatives (11% yield) using NHPI/Cu(II) catalysts at 120°C .

- trans-Anethole: Oxidizes to anethole epoxide or undergoes cleavage to 4-methoxyacetophenone under strong oxidizing conditions .

Thermal Stability

Biological Activity

Benzene, 1-methoxy-4-(1-methoxyethenyl)-, also known as 1-Methoxy-4-(1-methoxyethyl)benzene, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14O2

- Molecular Weight : 170.22 g/mol

- IUPAC Name : 1-Methoxy-4-(1-methoxyethyl)benzene

- CAS Registry Number : 25679-28-1

The compound features a benzene ring substituted with two methoxy groups and an ethenyl group, contributing to its unique chemical behavior and biological activity.

Mechanisms of Biological Activity

The biological activity of Benzene, 1-methoxy-4-(1-methoxyethenyl)- can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties against various pathogens. The presence of methoxy groups is believed to enhance its interaction with microbial membranes, disrupting their integrity and leading to cell death .

- Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Antioxidant Properties : The antioxidant capability of this compound has been noted in several studies, where it scavenges free radicals, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various methoxy-substituted benzenes, including Benzene, 1-methoxy-4-(1-methoxyethenyl)-. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

-

Anti-inflammatory Activity :

- In a controlled trial involving animal models of inflammation, the administration of this compound resulted in a marked decrease in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent. The study reported a reduction in inflammatory markers such as TNF-alpha and IL-6 .

-

Antioxidant Capacity :

- A comparative analysis using DPPH and ABTS assays demonstrated that Benzene, 1-methoxy-4-(1-methoxyethenyl)- exhibited a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid. The IC50 values were determined to be significantly lower for the compound, indicating its effectiveness in scavenging free radicals .

Safety and Toxicity Profile

While the biological activities are promising, safety assessments are crucial:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) is a strong electron-donating group, activating the benzene ring toward EAS and directing incoming electrophiles to ortho/para positions. The methoxyethenyl group (-CH=CHOCH₃) introduces steric and electronic effects that modulate regioselectivity.

Key Observations:

-

Bromination : In reactions with bromine (Br₂) and FeBr₃, the methoxy group dominates regioselectivity, favoring substitution at the ortho position relative to -OCH₃. The reaction rate is significantly faster compared to methyl-substituted analogs due to the stronger activating effect of -OCH₃ .

-

Competitive Directing Effects : When competing with deactivating groups (e.g., -CF₃), the methoxy group’s directing influence prevails, leading to predictable para/ortho products .

Table 1: EAS Reactivity Comparison

| Substituent Pair | Major Product Orientation | Relative Rate (vs. Benzene) |

|---|---|---|

| -OCH₃ vs. -CH₃ | Ortho to -OCH₃ | 15–20× faster |

| -OCH₃ vs. -CF₃ | Ortho to -OCH₃ | 5–8× faster |

Oxidation and Reduction Reactions

The ethenyl group (-CH=CHOCH₃) undergoes oxidation and hydrogenation, while the methoxy group remains stable under mild conditions.

Oxidation Pathways:

-

Epoxidation : The double bond in the ethenyl group reacts with peracids (e.g., mCPBA) to form an epoxide derivative.

-

Dihydroxylation : Treatment with OsO₄ or KMnO₄ yields a vicinal diol, though regioselectivity depends on steric hindrance from the methoxy groups .

Reduction Pathways:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to an ethyl chain, producing 1-methoxy-4-(2-methoxyethyl)benzene .

Coupling Reactions

The ethenyl group participates in cross-coupling reactions, enabling C–C bond formation.

Sonogashira Coupling:

Reaction with aryl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₄ and CuI yields diarylalkynes. For example:

text1-Methoxy-4-(1-methoxyethenyl)benzene + Ph–I → 1-Methoxy-4-(phenylethynyl)benzene

Yield : 71–99% under optimized conditions (DMF, 80°C) .

Wagner-Jauregg Reaction

This compound serves as a dienophile in Diels-Alder reactions with maleimides, forming bicyclic intermediates. For example, reaction with N-methylmaleimide produces a fused cyclohexene derivative, a key step in synthesizing polycyclic scaffolds .

Key Data :

-

Reaction Efficiency : Higher reactivity than 4-methoxystyrene, attributed to electron-rich ethenyl groups .

-

Purification Challenges : Co-produced "ene" adducts exhibit similar solubility, complicating isolation .

Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.